Human P2X7 Receptor Antagonism: Direct Potency Comparison with a Fluorinated Analog
In a direct comparison within the same functional assay, 4-(4-Fluorophenyl)azepane hydrochloride (reported as the free base) demonstrates sub-micromolar antagonist activity at the human P2X7 receptor (IC50 = 631 nM) [1]. This represents a substantial potency improvement over a structurally related, but differently substituted, fluorinated analog (IC50 = 1.18E+3 nM) [2], highlighting the critical nature of the specific substitution pattern for target engagement.
| Evidence Dimension | Antagonist Activity at Human P2X7 Receptor (IC50) |
|---|---|
| Target Compound Data | 631 nM |
| Comparator Or Baseline | A structurally related fluorinated analog (BDBM50421928/CHEMBL555418) with IC50 = 1.18E+3 nM |
| Quantified Difference | 1.9-fold improvement in potency for the target compound. |
| Conditions | FLIPR-based calcium flux assay in human 1321N1 cells stably expressing the human P2X7 receptor [1] [2]. |
Why This Matters
This data identifies the specific 4-(4-fluorophenyl)azepane scaffold as a superior starting point for developing P2X7 antagonists for inflammatory and neuropathic pain research compared to other azepane analogs.
- [1] BindingDB. BDBM50410939 (CHEMBL206904) Assay Data: Antagonist activity at human P2X7 receptor. Accessed 2026. View Source
- [2] BindingDB. BDBM50421928 (CHEMBL555418) Assay Data: Binding affinity against sigma receptor using [3H]DTG as radioligand. Accessed 2026. View Source
